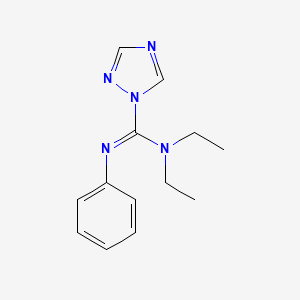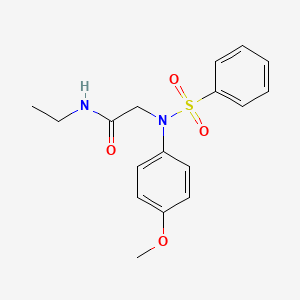![molecular formula C15H13ClN2O3S B5100160 4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5100160.png)
4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinoxaline derivatives, which have been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that it may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit cell proliferation by blocking the cell cycle at various stages. The antimicrobial activity of the compound is thought to be due to its ability to disrupt bacterial cell membranes and inhibit the synthesis of bacterial DNA and proteins. The anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone can induce DNA damage and oxidative stress in cancer cells, leading to apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in cell proliferation. The compound has been reported to have low toxicity in normal cells, indicating that it may have a favorable therapeutic index. The antimicrobial activity of the compound is thought to be due to its ability to disrupt bacterial cell membranes and inhibit the synthesis of bacterial DNA and proteins. The anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. Another advantage is its low toxicity in normal cells, which makes it a potentially safe and effective therapeutic agent. However, one limitation of using the compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells, bacteria, and inflammatory cells. Another direction is to explore its potential synergistic effects with other anticancer, antimicrobial, or anti-inflammatory agents. Additionally, research could focus on developing more efficient synthesis methods for the compound and improving its solubility and bioavailability. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of the compound as a therapeutic agent.
Synthesemethoden
The synthesis of 4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2-chlorobenzylamine with 2-sulfonylacetamide in the presence of a base such as sodium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity of the product can be improved through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, it has been reported to exhibit anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-[(2-chlorophenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-12-6-2-1-5-11(12)10-22(20,21)18-9-15(19)17-13-7-3-4-8-14(13)18/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYNLARFUASNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide oxalate](/img/structure/B5100082.png)

![N-(4-bromo-3-methylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5100092.png)
![3-({[2-(3-fluorophenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5100096.png)
![1-[(7-methyl-2,1,3-benzothiadiazol-4-yl)methyl]pyridinium chloride](/img/structure/B5100110.png)
![ethyl (2-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5100120.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5100139.png)
![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5100149.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5100152.png)
![N-(3,5-dimethoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5100166.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5100172.png)
![3,4-dimethyl-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5100180.png)
![4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5100185.png)
